
4-(Pyrrolidine-1-sulfonyl)-benzoic acid
Descripción general
Descripción
4-(Pyrrolidine-1-sulfonyl)-benzoic acid, also known as 4-PSBA, is an organic compound that has been extensively studied for its various applications in both scientific research and laboratory experiments. It is a sulfonated derivative of benzoic acid, which is a type of carboxylic acid. 4-PSBA has a wide range of properties and applications, including its use as a reagent for the synthesis of various compounds, its role in biochemical and physiological processes, and its potential for use in future research.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Perfluoroalkyl acids (PFAs), such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are widely used in industrial and consumer products. They have been detected in humans and the environment, raising concerns due to their persistence and potential toxic effects. Research focuses on understanding their developmental toxicity, with studies suggesting that PFOS and PFOA can affect developmental and reproductive indices in rodents, hinting at possible human health risks (Lau et al., 2004).
Degradation and Environmental Fate
Studies on microbial degradation of polyfluoroalkyl chemicals highlight the complexity of breaking down PFAS compounds in the environment. The degradation process can lead to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are persistent and toxic. Research aims to understand the environmental biodegradability of these compounds to assess their fate and impact (Liu & Mejia Avendaño, 2013).
Treatment and Removal Technologies
The challenge of removing PFAS compounds from water has led to exploring various treatment technologies. Studies review the occurrence, fate, and effectiveness of treatments such as activated carbon, nanofiltration, and advanced oxidation processes in removing PFAS from wastewater. The research identifies the need for cost-effective and efficient methods to mitigate the environmental presence of these compounds (Arvaniti & Stasinakis, 2015).
Structural and Chemical Research
Investigations into the structural diversity and chemical properties of compounds containing pyrrolidine rings, such as "Pyrrolidine in Drug Discovery," offer insights into the versatility of these scaffolds in medicinal chemistry. Such studies are crucial for understanding how structural features influence biological activity and for designing new compounds with targeted properties (Li Petri et al., 2021).
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIXOYIZMIXNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354103 | |
| Record name | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Pyrrolidine-1-sulfonyl)-benzoic acid | |
CAS RN |
19580-33-7 | |
| Record name | 4-(Pyrrolidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidine-1-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

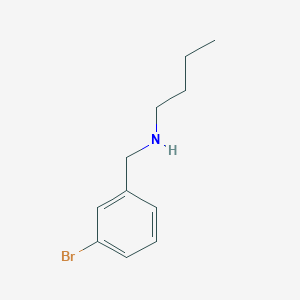
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
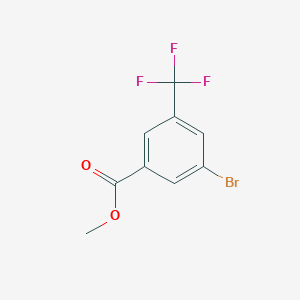
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
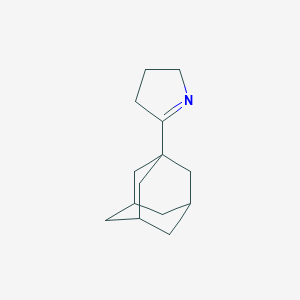

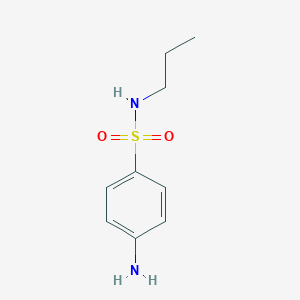
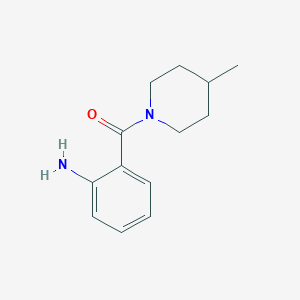
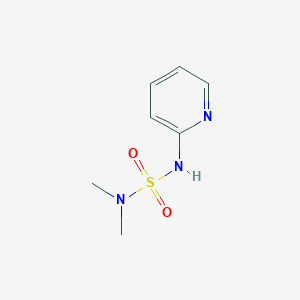
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)